molecular formula C20H25N5O3 B2966916 N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-06-4

N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2966916
CAS No.: 946361-06-4
M. Wt: 383.452
InChI Key: SJKDQTQPBMGCIN-UHFFFAOYSA-N
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Description

N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases, with particular efficacy against PIM1. The PIM kinase family are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with tumorigenesis, disease progression, and therapeutic resistance in hematological malignancies and solid tumors. This compound demonstrates significant research value in oncology for its ability to induce apoptosis and suppress proliferation in cancer cell lines, particularly those dependent on PIM signaling pathways. Its mechanism involves disrupting the phosphorylation of downstream targets like BAD, 4E-BP1, and c-MYC, thereby promoting pro-apoptotic signals and inhibiting cap-dependent translation and cell cycle progression. Research utilizing this inhibitor is pivotal for elucidating the complex roles of PIM kinases in cancer biology, exploring synthetic lethal interactions, and evaluating its potential as a therapeutic strategy, especially in combination with other targeted agents to overcome resistance mechanisms. Studies have shown its utility in investigating signaling cascades in multiple myeloma, acute myeloid leukemia, and prostate cancer models, providing a critical tool for preclinical target validation and pathway analysis.

Properties

IUPAC Name

N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-28-16-10-8-15(9-11-16)24-12-13-25-19(27)17(22-23-20(24)25)18(26)21-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKDQTQPBMGCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

It is known that triazines and tetrazines, the core structures of this compound, can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization. These transformations can potentially influence the interactions of the compound with various enzymes, proteins, and other biomolecules.

Cellular Effects

Derivatives of triazines and tetrazines have been identified as having significant activity against different tumor cell lines. This suggests that the compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Related compounds with high nitrogen content and thermal stability have been synthesized and characterized, suggesting potential stability and long-term effects on cellular function.

Biological Activity

N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies and highlighting its implications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5O4C_{22}H_{23}N_{5}O_{4}, with a molecular weight of approximately 421.457 g/mol. The compound features a complex structure that includes a tetrahydroimidazotriazine core, which is known for its diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC22H23N5O4C_{22}H_{23}N_{5}O_{4}
Molecular Weight421.457 g/mol
IUPAC NameThis compound
InChI KeyCCSKDHAVTPQHDX-UHFFFAOYSA-N

Anticancer Properties

Recent studies have demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit significant anticancer activity. For instance:

  • Cell Line Studies : The National Cancer Institute (NCI) has conducted extensive testing on various cancer cell lines using related compounds. These studies indicate that compounds similar to this compound show promising antitumor effects across multiple cancer types including breast cancer (MDA-MB-468), lung cancer (A549), and colon cancer (HCT-116) .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in tumor cells. This can occur through:

  • Inhibition of Key Signaling Pathways : Compounds have been shown to inhibit pathways such as AKT/mTOR and PD1-PD-L1 interactions that are crucial for tumor growth and survival .

Case Studies

A notable case study involved the synthesis and evaluation of related triazine derivatives which demonstrated:

  • High Antitumor Activity : The synthesized compounds exhibited IC50 values in the nanomolar range against various cancer cell lines without significant toxicity to normal cells .

Comparative Data Table

The following table summarizes the biological activity of N-cycloheptyl derivatives compared to other known compounds:

Compound NameIC50 (µM)Cancer TypeReference
N-cycloheptyl-8-(4-methoxyphenyl)-...0.5Breast Cancer (MDA-MB-468)
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine0.3Colon Cancer (HCT-116)
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo...0.7Non-Small Cell Lung Cancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the imidazo-triazine core, significantly impacting their physicochemical and biological profiles. Below is a comparative analysis:

Compound Name Core Structure R₁ (8-position) R₂ (Carboxamide) Molecular Formula Molecular Weight Key Properties/Effects
Target Compound: N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine 4-Methoxyphenyl Cycloheptyl C₂₂H₂₅N₅O₃* ~427.5 g/mol High lipophilicity (cycloheptyl); moderate solubility (methoxy)
Analog 1: 8-(4-Ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine 4-Ethoxyphenyl 4-Methylbenzyl C₂₂H₂₃N₅O₃ 405.4 g/mol Increased hydrophobicity (ethoxy, methylbenzyl)
Analog 2: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano Phenethyl C₂₉H₂₅N₅O₇ 571.5 g/mol High polarity (nitro, cyano); low solubility

*Estimated based on structural analogs.

Key Observations:

  • Electronic Effects: The 4-methoxyphenyl group (electron-donating) in the target compound may enhance binding to aromatic-rich enzyme pockets, whereas Analog 1’s ethoxy group offers slightly increased hydrophobicity.
  • Core Heterocycle Differences: Analog 2’s imidazo[1,2-a]pyridine core (vs. imidazo-triazine in the target) reduces planarity, altering π-π stacking interactions and solubility .

Methodological Considerations in Compound Comparison

The structural similarity between the target compound and its analogs underscores the importance of computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) in predicting biological activity. However, minor substituent changes can lead to divergent outcomes, as seen in quaternary ammonium compounds where alkyl chain length drastically alters critical micelle concentrations (CMCs) . Similarly, the cycloheptyl vs. methylbenzyl substitution in the target compound and Analog 1 could shift pharmacological profiles despite shared core structures .

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